molecular formula C13H16O5 B1400357 1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-93-0

1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1400357
M. Wt: 252.26 g/mol
InChI Key: MULSOPYXDGYAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as DDE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DDE is a ketone derivative that is synthesized through a multistep process, and its unique chemical structure has led to a range of studies exploring its mechanism of action and potential benefits.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Anti-inflammatory, Antioxidant, and Antimicrobial Activities : 1-(2,4-dimethoxy-phenyl)-ethanone was used in the synthesis of pyrazole chalcones, which showed significant anti-inflammatory, antioxidant, and antimicrobial activities. This indicates its potential as a precursor for developing new therapeutic agents (Bandgar et al., 2009).

  • Degradation Mechanisms in Lignin Model Compounds : The compound played a role in studying the degradation mechanisms of phenolic beta-1 lignin substructure model compounds. This research provides insights into the biodegradation of lignin, an important aspect of environmental chemistry (Kawai et al., 1988).

  • Synthesis of Chalcone Derivatives as Anti-inflammatory Agents : The compound was utilized in synthesizing new chalcone derivatives, which were evaluated for their anti-inflammatory properties. This demonstrates its utility in creating compounds with potential health benefits (Rehman et al., 2022).

  • Synthesis of beta-Chlorovinyl Chalcones for Various Biological Activities : It was also used in synthesizing beta-chlorovinyl chalcones, which were screened for anticancer, anti-inflammatory, and antimicrobial activities. This highlights its role in developing diverse bioactive compounds (Bandgar & Gawande, 2010).

  • Anti-inflammatory Activity of Phenyl Dimers : The compound was part of the study involving phenyl dimers, which exhibited anti-inflammatory activities. This underscores its importance in pharmacological research (Singh et al., 2020).

  • Polymerization Studies : It was used in the study of the polymerization of 2-(dimethoxy)phenyl-4-MDO derivatives, showing its application in polymer science (Kim & Gong, 1999).

  • Synthesis of Monoprotected 1,4-diketones : Its application in the synthesis of monoprotected 1,4-diketones via photoinduced alkylation of enones indicates its utility in organic synthesis and photochemistry (Mosca et al., 2001).

  • Wound-Healing Potential : The compound was used in synthesizing derivatives which were then evaluated for in vivo wound-healing activity, demonstrating its potential in medical applications (Vinaya et al., 2009).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-15-9-3-4-10(12(7-9)16-2)11(14)8-13-17-5-6-18-13/h3-4,7,13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULSOPYXDGYAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2OCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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